Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate
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Overview
Description
Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate typically involves the reaction of ethyl trifluoroacetate with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Shares a similar trifluoromethyl group but differs in the phenyl substitution.
1,1,1-Trifluoro-4-methoxy-4-phenyl-3-buten-2-one: Contains a methoxy group instead of a fluorophenyl group.
Uniqueness
Sodium 1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high reactivity and specificity .
Properties
Molecular Formula |
C10H5F4NaO2 |
---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H6F4O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1/b9-5-; |
InChI Key |
UYCUNEOCMWOOFJ-UYTGOYFPSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-])F.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])F.[Na+] |
Origin of Product |
United States |
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